molecular formula C11H12N2 B11914302 1-(Isoquinolin-7-yl)ethanamine

1-(Isoquinolin-7-yl)ethanamine

Cat. No.: B11914302
M. Wt: 172.23 g/mol
InChI Key: ZIFAZSAZUJPSCT-UHFFFAOYSA-N
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Description

1-(Isoquinolin-7-yl)ethanamine is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an isoquinoline ring system attached to an ethanamine group, making it a valuable scaffold for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isoquinolin-7-yl)ethanamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using metal-catalyzed reactions. For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported as an efficient method . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Isoquinolin-7-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Isoquinolin-7-yl)ethanamine is unique due to its specific structure, which allows for diverse chemical modifications and biological activities. Its ethanamine group provides additional sites for functionalization, making it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-isoquinolin-7-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)10-3-2-9-4-5-13-7-11(9)6-10/h2-8H,12H2,1H3

InChI Key

ZIFAZSAZUJPSCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CN=C2)N

Origin of Product

United States

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